Boranium
Description
Conceptual Framework of Electron-Deficient Boron Species
Boron, with only three valence electrons, readily forms compounds that challenge classical bonding theories. wikipedia.org This electron deficiency is the cornerstone of the structure and reactivity of boron hydrides (boranes) and their derivatives. researchgate.net
Boron hydrides, or boranes, are compounds consisting of boron and hydrogen. The simplest borane (B79455), BH₃, is unstable and dimerizes to form diborane (B8814927) (B₂H₆). libretexts.org The bonding in diborane involves two three-center two-electron bonds, a hallmark of electron-deficient compounds. libretexts.org Higher boranes form polyhedral cluster structures, which are also stabilized by multicenter bonds. researchgate.netwikipedia.org These clusters are classified based on their geometry, such as closo-, nido-, and arachno- structures.
Within the realm of electron-deficient boron compounds, cationic species are of significant interest due to their high electrophilicity and reactivity. nih.gov It is crucial to distinguish between the scientifically defined types of boron cations:
Boronium ions: These are tetracoordinate boron cations, meaning the boron atom is bonded to four other groups (e.g., [L₂BR₂]⁺ or [BH₄]⁺). smolecule.comchemistryviews.org They are electronically saturated. chemistryviews.org The term "boranium" is sometimes used as a synonym for the boronium ion [BH₄]⁺. nih.govistex.fr
Borenium ions: These are tricoordinate boron cations, where the boron atom is bonded to three groups and carries a positive charge (e.g., [BR₂L]⁺). chemistryviews.orgwikipedia.org They possess a formally vacant p-orbital, making them strong Lewis acids and highly electrophilic. nih.govresearchgate.net
A third, less common type is the borinium ion , which is a dicoordinate boron cation ([BR₂]⁺) and is extremely electron-deficient and difficult to isolate. chemistryviews.org
Historical Context and Evolution of Research on Cationic Boron Compounds
Boron compounds have been known for millennia, but the element itself was not isolated until 1808 by Sir Humphry Davy, Joseph Louis Gay-Lussac, and Louis Jacques Thénard. wikipedia.orgshef.ac.uk The study of boron chemistry evolved significantly in the 20th century, particularly with the investigation of boranes. William N. Lipscomb received the 1976 Nobel Prize in Chemistry for his work on the structure and bonding of boranes, which illuminated the nature of electron-deficient compounds. wikipedia.org
The pursuit of cationic boron species was challenging due to their high reactivity. While early studies hinted at their existence, they were often considered chemical curiosities. nih.gov The development of weakly coordinating anions, such as tetrakis(pentafluorophenyl)borate (B1229283) ([B(C₆F₅)₄]⁻), was a critical breakthrough, as these anions could stabilize the highly electrophilic boron cations, allowing for their isolation and characterization. chemistryviews.orgwikipedia.org This has opened the door to a deeper exploration of their chemistry and applications. nih.gov
Significance of Cationic Boron Species in Modern Chemical Research
The ability to generate and stabilize borenium and boronium ions has had a profound impact on modern chemical research. Their unique electronic properties make them valuable in a variety of applications.
Borenium ions, as potent Lewis acids, are particularly significant as catalysts in a range of organic reactions. smolecule.comchemistryviews.org They are used in:
Hydrogenation and hydroboration reactions: Their electrophilicity allows for the activation of small molecules like H₂. smolecule.comwikipedia.org
Catalysis: They can act as catalysts or catalyst precursors in various organic synthesis reactions. evitachem.com
Organic Synthesis: They facilitate the introduction of boron into organic molecules, creating valuable organoboron compounds. smolecule.com
Boron-containing compounds, in general, are also explored for their potential in materials science and medicinal chemistry. evitachem.comdergipark.org.tr For instance, they are investigated for use in advanced materials with specific electronic and thermal properties and in the development of new therapeutic agents. evitachem.com
Interactive Data Tables
Physicochemical Properties of Boronium Ion ([BH₄]⁺)
| Property | Value/Description | Source(s) |
| Molecular Formula | BH₄⁺ | nih.govsmolecule.com |
| Molecular Weight | 14.85 g/mol | nih.govsmolecule.com |
| IUPAC Name | This compound | nih.gov |
| Geometry | Tetrahedral | smolecule.com |
| Synonyms | boronium, tetrahydridoboron(1+) | nih.govistex.fr |
Comparison of Cationic Boron Species
| Cation Type | Coordination Number | Key Features | Example Application | Source(s) |
| Borinium | 2 | Highly labile, strong electron deficiency | Reagent in synthesis | chemistryviews.org |
| Borenium | 3 | Potent Lewis acids, electrophilic | Catalysis | smolecule.comchemistryviews.org |
| Boronium | 4 | Electronically saturated | Reductions, nucleophilic additions | chemistryviews.org |
Structure
2D Structure
Properties
Molecular Formula |
BH4+ |
|---|---|
Molecular Weight |
14.85 g/mol |
IUPAC Name |
boranium |
InChI |
InChI=1S/BH4/h1H4/q+1 |
InChI Key |
ZKIBBIKDPHAFLN-UHFFFAOYSA-N |
SMILES |
[BH4+] |
Canonical SMILES |
[BH4+] |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Boranium and Analogous Boron Cations
Precursor Selection and Preparation for Boranium Synthesis
The generation of boron cations necessitates the careful selection and preparation of suitable boron-containing precursors. These precursors typically contain boron in a lower oxidation state or with labile ligands that can be readily removed or modified to generate a positive charge on the boron center.
Utilization of Boron Oxides and Halides
Boron halides, such as boron trifluoride (BF3) and boron trichloride (B1173362) (BCl3), are common starting materials in boron chemistry due to the Lewis acidity of the boron center wikipedia.orgwikipedia.orgamericanelements.comfishersci.ca. While boron oxides like boric acid can also serve as precursors, their conversion to cationic species typically involves more complex reaction sequences, often including halogenation or reduction steps.
Boron trihalides (BX3) are trigonal planar and electron-deficient, acting as strong Lewis acids. Their reactivity makes them valuable for generating boron cations through various abstraction and dissociation mechanisms. For instance, boron trichloride (BCl3) is a colorless gas that is highly reactive towards water and is used as a reagent in organic synthesis and in the preparation of other boron compounds wikipedia.orgfishersci.ca. Boron trifluoride (BF3) is also a pungent, colorless gas that is a useful Lewis acid and a versatile building block wikipedia.orgamericanelements.com. Adducts of boron trihalides with Lewis bases are often intermediates in the formation of boron cations via halide abstraction. wikipedia.orgcore.ac.uk
Derivatization of Aminoboranes and Related Boron Compounds
Aminoboranes, featuring a boron-nitrogen bond, are another important class of precursors for boron cations. These compounds can be readily synthesized and modified, offering tunability in the electronic and steric properties of the resulting cationic species. The nitrogen atom in aminoboranes can act as a Lewis base, forming adducts or undergoing reactions that facilitate the generation of a positive charge on boron.
Protonation of aminoboranes is a classic method for generating boron cations, specifically borenium ions wikipedia.orgresearchgate.net. This approach leverages the basicity of the nitrogen atom to introduce a positive charge, which can then influence the electronic state of the boron. Other related boron compounds, such as phosphine-borane adducts, can also serve as precursors for cationic boron species through similar activation strategies. For example, ammonia (B1221849) borane (B79455) (NH3BH3), the simplest molecular boron-nitrogen-hydride compound, has been explored as a source for hydrogen fuel and finds some use in organic synthesis as an air-stable derivative of diborane (B8814927) wikipedia.org. Diborane(4) (B2H4), a transient inorganic compound, and its stable derivatives are also relevant in the synthesis of boron-boron bonded cationic species quizgecko.comwikipedia.org.
Research findings indicate that the synthesis of electrophilic aminoborane-derived species can be achieved using readily accessible starting materials. acs.org The nature of the anion in these reactions is crucial, as its coordinating ability to boron influences the stability and reactivity of the generated cation. acs.org
Synthetic Strategies for this compound Cation Generation
The generation of boron cations typically involves increasing the electron deficiency at the boron center and stabilizing the resulting positive charge, often through coordination with Lewis bases or the presence of weakly coordinating anions. Several advanced synthetic strategies have been developed for this purpose.
Halide and Hydride Abstraction Techniques
Halide and hydride abstraction are widely used methods for generating boron cations from neutral or anionic boron precursors. These techniques involve the removal of a halide (X-) or hydride (H-) ion from a boron center, leaving behind a positively charged species.
Halide abstraction is commonly performed on tetracoordinate Lewis acid-base adducts of boron halides using a suitable Lewis acid as a halophile. wikipedia.orgcore.ac.uk For instance, the reaction of an adduct of a Lewis base (L) with a boron halide (BX3) with a strong Lewis acid (A) can lead to the abstraction of a halide ion, forming a borenium cation [L→BX2]+ and an associated anion [AXn]-. wikipedia.orgcore.ac.uk The first isolated and characterized borenium ion was synthesized in 1970 using halide abstraction from an adduct of 4-methylpyridine (B42270) and BCl3 with AlCl3. wikipedia.org The addition of AlCl3 to four-coordinate boranes has been shown to result in halide abstraction and the formation of three-coordinate borenium cations. acs.org The choice of Lewis acid and counterion is critical for the stability and isolation of the resulting boron cation. Weakly coordinating anions, such as tetrakis(pentafluorophenyl)borate (B1229283) ([B(C6F5)4]-), are often employed to minimize interaction with the electrophilic boron center. wikipedia.org
Hydride abstraction follows a similar principle, where a hydride ion is removed from a boron hydride or a borane adduct. This can be achieved using electrophiles or strong Lewis acids. Tris(pentafluorophenyl)borane (B(C6F5)3) and trityl salts (e.g., trityl tetrafluoroborate, [Ph3C]+[BF4]-) are examples of reagents used for hydride abstraction. nih.gov This method has been applied to generate oxygen-stabilized tricoordinate boron cations (borenium ions) and isolable boronium salts from amine-borane adducts. nih.gov Hydride abstraction from N-heterocyclic carbene borane adducts has also been shown to yield B-H-containing borenium cations. researchgate.net Furthermore, hydride abstraction reactions have been used to synthesize mono- and di-cationic hydrido boron compounds featuring hydride bridges and three-center two-electron bonds. rsc.org
Nucleophilic Dissociation Pathways
Nucleophilic dissociation involves the cleavage of a bond between boron and a leaving group, often induced by the presence of a nucleophile or through internal rearrangement, leading to the formation of a boron cation. This pathway can occur from neutral tricoordinate boron compounds or tetracoordinate adducts.
Displacement of a ligand from a neutral tricoordinate boron halide by a neutral donor, such as pyridine, can result in the generation of a borenium cation. wikipedia.org For this reaction to be effective, the leaving group must be good, and the neutral donor should ideally have enough steric bulk to favor dissociation over simple adduct formation with the starting material. wikipedia.org
Nucleophilic displacement at four-coordinate boron in haloborane-amines can proceed via inter- and intramolecular pathways, leading to the formation of chelated and polynuclear boron cations. cdnsciencepub.com This type of reaction has been considered a possible mechanistic step in the synthesis of such ions. cdnsciencepub.com
Protic Addition to Boron-Containing Substrates
Protic addition involves the addition of a proton (H+) to a boron-containing substrate, typically one with a basic site, such as an aminoborane. This protonation can lead to the generation of a positive charge on the boron or an adjacent atom, which is then delocalized onto the boron center, resulting in a boron cation.
Protonation of aminoboranes by various acids is a well-established method for synthesizing borenium ions. wikipedia.orgresearchgate.net This approach was developed in the 1980s using acids like triflic acid (TfOH). wikipedia.org Protonation of non-Lewis acidic oxazaborolidines has also been shown to generate borenium ions that are useful as enantioselective catalysts. wikipedia.org The protonation typically occurs at the nitrogen atom, and the positive charge is then stabilized through interaction with the boron center. wikipedia.org
Brønsted acids have also been utilized for dehydrogenative hydride abstraction from borane adducts, affording cationic hydrido boron compounds. rsc.org This highlights the role of acidic protons in generating electron-deficient boron species.
Palladium-Catalyzed Cross-Coupling Reactions for Borylated Carboranes
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Their application has been extended to the functionalization of carborane cages, which can serve as precursors for "this compound" or related boron cations. While direct synthesis of a simple "this compound" cation like [BH4]+ via this method is not typical, Pd-catalyzed reactions are crucial for introducing specific organic or inorganic groups onto the carborane framework. Subsequent chemical transformations, such as oxidation, protonation, or substituent removal, can then lead to the formation of the desired cationic "this compound" species.
A common approach involves the borylation of carboranes using palladium catalysts, followed by further reactions. For instance, the palladium-catalyzed coupling of a carborane derivative with a borane reagent can introduce additional boron centers or functional groups that are later modified. The choice of palladium catalyst (e.g., Pd(PPh3)4 fishersci.fifishersci.caheraeus-precious-metals.comwikipedia.orgebricmall.com, PdCl2(dppf) wikipedia.orgamericanelements.comnih.govnih.gov), ligand, and reaction conditions is critical for controlling regioselectivity and yield in these complex systems.
Illustrative research findings in this area might involve studying the effect of different palladium catalysts on the yield of a specific borylated carborane precursor to "this compound".
| Catalyst | Ligand | Temperature (°C) | Solvent | Product Yield (%) |
| Pd(PPh3)4 | PPh3 | 80 | Toluene | 65 |
| PdCl2(dppf) | dppf | 100 | Dioxane | 88 |
| Pd(OAc)2 | P(t-Bu)3 | 50 | THF | 72 |
Note: This table presents illustrative data for demonstration purposes only and does not represent actual experimental results for "this compound" synthesis.
Controlled Synthesis of Specific this compound Architectures
Achieving specific structural architectures of "this compound" requires highly controlled synthetic environments and protocols. The inherent reactivity and structural diversity of boron clusters necessitate methods that can precisely control bond formation and rearrangement.
Gas-Phase Synthesis Protocols
Gas-phase synthesis techniques offer a route to potentially generate isolated "this compound" cations or small boron clusters under highly controlled conditions. Methods such as mass spectrometry coupled with reaction chambers can allow for the formation and study of transient or highly reactive boron cationic species. slideshare.net Techniques like chemical ionization or electron ionization of suitable boron-containing precursors in the gas phase can lead to the formation of "this compound" ions, which can then be mass-selected and potentially reacted further or deposited onto a substrate. While challenging for bulk synthesis, gas-phase methods are invaluable for mechanistic studies and the synthesis of unique, isolated species.
Solid-State Techniques under Controlled Atmospheres
Solid-state synthesis under controlled atmospheres is another avenue for preparing "this compound," particularly if it exists as a stable salt or part of a solid matrix. slideshare.net Reactions between solid precursors can be conducted at elevated temperatures and pressures under inert or reactive atmospheres (e.g., hydrogen, argon, nitrogen) to promote the formation of specific boron frameworks and subsequent cation formation. Controlled atmospheres are essential to prevent decomposition or unwanted side reactions with air or moisture, which can be highly detrimental to boron hydrides and their derivatives.
Solvent-Assisted Crystallization and Isolation of this compound Derivatives
For "this compound" derivatives that can be isolated in solid form, solvent-assisted crystallization is a key purification and isolation technique. fishersci.ca The choice of solvent or solvent mixture is critical, influencing solubility, crystal growth, and the final solid-state structure of the "this compound" derivative salt or complex. Controlled evaporation, cooling, or diffusion techniques can yield high-purity crystalline samples suitable for structural characterization (e.g., X-ray diffraction). This method is particularly relevant for isolating "this compound" as a counterion with a stable anion or as a complex with coordinating ligands.
Optimization of Reaction Conditions for this compound Yield and Purity
Optimizing reaction conditions is paramount to maximizing the yield and purity of "this compound." This involves systematically varying parameters such as reactant ratios, reaction time, concentration, and the presence of additives. Detailed research findings in this area would focus on establishing the optimal window for each parameter to achieve the desired outcome.
Illustrative data on the optimization of a hypothetical "this compound" synthesis step could involve studying the effect of reactant concentration on yield.
| Limiting Reactant Concentration (mM) | "this compound" Yield (%) | Purity (%) |
| 10 | 45 | 85 |
| 25 | 78 | 92 |
| 50 | 85 | 95 |
| 75 | 70 | 90 |
Note: This table presents illustrative data for demonstration purposes only and does not represent actual experimental results for "this compound" synthesis.
Temperature and pH Control in this compound Synthesis
Temperature and pH are critical parameters that significantly influence the synthesis of "this compound." fishersci.ca Reaction temperature affects reaction kinetics, solubility, and the stability of intermediates and the final product. Precise temperature control, whether heating or cooling, is often necessary to drive the reaction towards the desired "this compound" architecture and minimize side reactions.
pH control is particularly important in reactions involving protonation or deprotonation steps, or when working with precursors sensitive to acidic or basic conditions. The formation and stability of boron cations like "this compound" are highly dependent on the solution's acidity. Maintaining an optimal pH range can prevent decomposition, control the charge state of boron species, and influence the solubility and isolation of the product. Buffering systems or controlled addition of acids or bases are often employed to maintain the desired pH throughout the synthesis.
Detailed research would investigate the specific temperature and pH optima for individual steps in the "this compound" synthesis pathway, potentially revealing narrow windows for high yield and purity.
Role of Inert Gas Flow Rates and Reaction Vessels
The synthesis of boron cations, including species referred to as this compound or boronium ions, often necessitates stringent reaction conditions to control reactivity and ensure product stability. A critical aspect of these methodologies is the careful management of the reaction environment, particularly through the use of inert gas atmospheres and the selection of appropriate reaction vessels.
Inert gas atmospheres, typically nitrogen or argon, are routinely employed to exclude moisture and oxygen, which can be detrimental to many boron compounds and intermediates involved in cation synthesis nih.govwikipedia.orgcenmed.com. Boron cations, being electron-deficient, are highly susceptible to reaction with nucleophiles like water, leading to decomposition wikipedia.orgwikipedia.org. Maintaining an inert atmosphere is therefore paramount to prevent hydrolysis and oxidation, thereby increasing reaction yields and product purity.
The flow rate of the inert gas can play a significant role, particularly in processes involving gaseous reactants or byproducts. For instance, in high-temperature synthesis methods like chemical vapor deposition (CVD) used for boron-enriched materials (which can involve boron precursors relevant to cation formation), controlled low-density flows of gases such as nitrogen, boron trichloride, and carbonaceous gas react to produce the desired material americanelements.com. The gas flow rate influences the deposition zone and can impact the formation of fine particulate byproducts if excessively high americanelements.com. While this example pertains to solid material deposition, the principle of flow rate control to manage gaseous species is applicable to reactions producing volatile boron cations or generating gaseous byproducts like hydrogen americanelements.comamericanelements.com. A relatively high inert gas flow rate can help dilute gaseous byproducts, which can be important for safety and shifting reaction equilibria americanelements.com.
Reaction vessels are selected based on the specific requirements of the synthesis, including temperature, pressure, sensitivity to air/moisture, and the nature of the reagents. Syntheses of highly air-sensitive boron cations are often conducted in specialized inert atmosphere gloveboxes, where the levels of water and oxygen are maintained at very low concentrations (e.e., <1 ppm H2O) nih.govwikipedia.org. Standard laboratory glassware can be used for reactions that are less sensitive or performed under controlled inert gas flow, but specialized vessels capable of handling vacuum or pressure may be required for certain methodologies.
For high-temperature syntheses or reactions involving corrosive reagents like boron trichloride, reaction vessels made from materials resistant to these conditions, such as glass or specific alloys, are necessary americanelements.com. The design of the reaction vessel can also influence mixing efficiency and heat transfer, which are crucial for controlling reaction kinetics and selectivity. For example, continuous flow reaction vessels can offer advantages in controlling reaction parameters and improving scalability compared to batch reactors americanelements.com.
Research findings highlight the importance of these factors in achieving successful synthesis of boron cations. Studies on the synthesis of stable boronium (+3) salts, for instance, emphasize conducting electrochemical experiments in a nitrogen-filled glovebox to prevent ambient water exposure, demonstrating the sensitivity of these species to moisture nih.govwikipedia.org.
While specific quantitative data on the precise impact of inert gas flow rates on the yield of "this compound" (BH4+) synthesis in isolation is limited in the provided results, the principles observed in the synthesis of analogous boron cations and related boron compounds underscore the critical role of carefully controlled inert atmospheres and appropriately selected reaction vessels in achieving efficient and selective synthesis.
An example illustrating the use of inert atmosphere and reaction conditions in the synthesis of dodecahydro-closo-dodecaborate ([B12H12]2-), a boron cluster anion, involves the reaction of sodium borohydride (B1222165) and iodine in diglyme (B29089) under an argon atmosphere cenmed.com. The reaction mixture is heated in a silicon oil bath, and the addition of reagents is controlled using a dropping funnel cenmed.com. This highlights the use of standard laboratory equipment adapted for inert atmosphere conditions and controlled reagent addition.
Another study involving thermal analysis of boronium (+3) cations mentions sealing samples in hermetic aluminum pans under nitrogen and cycling temperature under a helium purge at a specific flow rate (25 mL min-1) nih.govwikipedia.org. While this is for characterization, it demonstrates the necessity of inert gas handling for these sensitive compounds and provides an example of a specific flow rate used in a controlled thermal process.
The selection of reaction vessel material is also crucial when dealing with reactive boron halides like boron trichloride, which is highly reactive towards water and used in the synthesis of various boron compounds, including some precursors to boron cations wikipedia.orgamericanelements.com.
Table 1: Role of Inert Gas and Reaction Vessel in Boron Chemistry Synthesis (Intended as Interactive Data Table)
| Synthesis Process | Inert Gas Used | Typical Flow Rate (if specified) | Reaction Vessel Considerations | Key Outcome/Observation | Source |
| Thermal analysis of boronium (+3) cations | Nitrogen, Helium | 25 mL min-1 (He purge) | Hermetic aluminum pans, controlled temperature cycling | Demonstrates necessity of inert atmosphere for handling sensitive cations during analysis | nih.govwikipedia.org |
| Synthesis of dodecahydro-closo-dodecaborate | Argon | Not specified | Standard glassware (flask, dropping funnel), heated with oil bath | Highlights use of inert atmosphere and controlled addition in standard lab setup | cenmed.com |
| High-temperature CVD of boron-enriched materials | Nitrogen | Controlled low-density flows | Vertically oriented hollow graphite (B72142) prism, vacuum line with throttle valve | Influences deposition zone, excessive flow can cause fine dust formation | americanelements.com |
| Electrochemical experiments with boron cations | Nitrogen | Not specified | Glovebox (<1 ppm H2O) | Prevents ambient water exposure, crucial for stability studies | nih.govwikipedia.org |
| Synthesis involving Boron Trichloride | Not explicitly stated for BCl3 synthesis itself in this context | Not specified | Materials resistant to corrosive gas | BCl3 is highly reactive with water, requiring dry conditions | wikipedia.orgamericanelements.com |
| Synthesis of polyhedral boranes (pyrolysis) | Inert gas (e.g., nitrogen) | Relatively high flow rate | Mixing chamber, potentially continuous flow vessel | Dilution of gaseous byproducts (e.g., hydrogen) for safety and equilibrium control | americanelements.com |
Elucidation of Advanced Structural Features and Electronic Properties of Boranium Species
Crystallographic Characterization of Boranium and Related Cations
X-ray diffraction (XRD) is a powerful tool for analyzing the structure of crystalline materials, including complex this compound polyhedra and clusters. 911metallurgist.com The technique is based on the constructive interference of monochromatic X-rays with the electron clouds of atoms arranged in a crystal lattice. carleton.edu The resulting diffraction pattern is unique to a given crystal structure and provides detailed information about the arrangement of atoms.
In the context of this compound chemistry, XRD is essential for characterizing metallaborane clusters, which feature polyhedral cages composed of boron and metal atoms. mdpi.com Electron counting rules, such as Wade's rules, are often used to rationalize the structures of these deltahedral (polyhedra with all triangular faces) borane (B79455) clusters, which are classified with prefixes like closo, nido, and arachno based on their geometry and the number of skeletal electron pairs. mdpi.com Analysis of diffraction data allows for the precise measurement of interatomic distances, such as B-B, M-B, and M-M bonds within these clusters, confirming their polyhedral architecture. mdpi.com
Table 1: Representative Crystallographic Data from Polyhedral Borane Cluster Analysis
| Compound Family | Structural Motif | Key Bond Distances (Å) | Analytical Finding |
|---|---|---|---|
| [M₂B₅] Metallaboranes | Bicapped closo-trigonal bipyramid | Ta-Ta: ~3.23, Ta-B: > Ta-B in parent | Longer Ta-Ta distance suggests reduced M-M interaction compared to parent clusters. mdpi.com |
This table is generated based on findings from studies on metallaborane clusters to illustrate the type of data obtained through XRD analysis.
Single-crystal X-ray diffraction (SCXRD) offers unparalleled detail regarding the molecular structure of this compound derivatives. carleton.edu By analyzing the diffraction pattern from a single, well-ordered crystal, a complete three-dimensional model of the molecule can be constructed. mdpi.com This technique has been instrumental in characterizing a variety of boronium and related borenium cations, revealing key structural features. wikipedia.orgrsc.org
Studies on borenium ion salts have shown that the geometry around the boron center and the nature of the counter-ion are critical to the compound's stability and reactivity. wikipedia.org For instance, crystal structures of borenium ions often feature two shorter covalent bonds and one longer dative bond. wikipedia.org The choice of a weakly coordinating anion, such as tetrakis(pentafluorophenyl)borate (B1229283) [B(C₆F₅)₄]⁻, is often crucial for isolating and crystallizing these reactive cations. wikipedia.org SCXRD studies have also been successfully applied to highly stable, water-insensitive boronium(+3) ions, providing detailed structural confirmation and insights into the bonding between the boron center and its ligands. rsc.org
Table 2: Selected Single-Crystal X-ray Diffraction Data for a Boron Cation Salt
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 14.582(3) |
| b (Å) | 18.937(4) |
| c (Å) | 16.221(3) |
| β (°) | 98.43(3) |
| Volume (ų) | 4429.1(15) |
Note: This is an example of crystallographic data for a representative complex boron-containing salt, illustrating the parameters obtained from SCXRD. Data is illustrative of typical outputs from such an analysis.
Advanced Spectroscopic Characterization of this compound Chemical Environments
While crystallography provides a static picture of the solid state, spectroscopic techniques offer dynamic information about the chemical environment, bonding, and electronic structure of this compound species in various phases. evitachem.com
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of boron-containing compounds in solution. nih.gov Boron has two NMR-active isotopes, ¹¹B (80.1% natural abundance, spin I = 3/2) and ¹⁰B (19.9% natural abundance, spin I = 3). magritek.com ¹¹B NMR is generally preferred due to its higher natural abundance, greater sensitivity, and smaller nuclear quadrupole moment, which results in sharper signals. magritek.comhuji.ac.il
The ¹¹B NMR chemical shift (δ) is highly sensitive to the coordination number and electronic environment of the boron atom, spanning a wide range from approximately -120 to +90 ppm. oxinst.com This sensitivity allows for the clear differentiation between tetracoordinate (boronium) and tricoordinate (borenium) boron centers, as well as other structural variations. nih.gov
¹H NMR spectroscopy is also invaluable, particularly for this compound hydrides like BH₄⁺. nih.gov The proton spectrum of the tetrahydridoborate anion (BH₄⁻), for example, shows characteristic coupling to the boron nuclei, appearing as a quartet from coupling to ¹¹B and a septet from coupling to ¹⁰B. huji.ac.il Combining ¹H and ¹¹B NMR provides a comprehensive picture of the molecular structure. nih.gov For organic derivatives, ¹³C NMR provides further information on the carbon framework attached to the boron atom.
Table 3: Typical ¹¹B NMR Chemical Shifts for Different Boron Environments
| Boron Species Type | Coordination at Boron | Typical ¹¹B Chemical Shift Range (ppm) |
|---|---|---|
| Boronium Cations (e.g., L₂BH₂⁺) | 4 | -50 to 0 |
| Borenium Cations (e.g., R₂B⁺) | 3 | +30 to +90 |
| Tetrahydridoborate (BH₄⁻) | 4 | -45 to -38 |
Note: Chemical shifts are relative to a reference compound, typically BF₃·OEt₂. Ranges are approximate and can vary based on substituents and solvent. huji.ac.il
Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of molecules, providing a characteristic fingerprint based on their functional groups and bonding arrangements. evitachem.com For this compound compounds, FT-IR is particularly useful for identifying the presence of specific bonds, such as B-H, B-O, B-N, and B-C. The frequencies of these vibrations are sensitive to the coordination of the boron atom and its bonding partners. nist.gov
Spectroscopic studies of borates have established correlations between the observed vibrational bands and the structure of the borate (B1201080) anion. nist.gov For instance, the coordination of boron (trigonal vs. tetrahedral) can be differentiated based on the positions of strong absorption bands. nist.gov In hydrated borates, triangular boron typically exhibits strong, broad absorption in the 1100-1300 cm⁻¹ region, while tetrahedral boron shows strong bands in the 800-1100 cm⁻¹ range. nist.gov FT-IR can be used to monitor the synthesis of boronium compounds and to characterize polyhedral boron species in various formulations. evitachem.comnih.gov
Table 4: Characteristic FT-IR Vibrational Frequencies in Boron Compounds
| Vibrational Mode | Compound Type | Frequency Range (cm⁻¹) |
|---|---|---|
| B-H Stretch | Borohydrides | 2200 - 2500 |
| B-O Stretch (Trigonal BO₃) | Orthoborates | 1100 - 1400 |
| B-O Stretch (Tetrahedral BO₄) | Polyborates | 800 - 1100 |
| N-H Stretch | Amine-Boranes | 3100 - 3300 |
This table provides representative frequency ranges for key vibrational modes found in this compound and related boron compounds. nist.govresearchgate.netunl.edu
Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are essential for characterizing the morphology, microstructure, and topography of solid materials derived from or incorporating this compound species. evitachem.com
SEM provides high-resolution images of a material's surface by scanning it with a focused beam of electrons. It is used to analyze features such as particle size, shape, and surface texture. mdpi.com For example, SEM has been employed to study the surface of boron coatings, revealing that processing with an electron beam can transform a smooth surface into a hilly structure. mdpi.com
TEM operates by transmitting a beam of electrons through an ultrathin specimen. This allows for imaging at much higher resolutions than SEM, capable of revealing details about the internal structure of a material. researchgate.net Advanced aberration-corrected scanning transmission electron microscopy (STEM) has achieved remarkable resolutions, enabling the direct imaging and chemical identification of individual light atoms, including boron, in materials like single-layer boron nitride. electronicproducts.comphotonics.com This capability allows researchers to analyze the atomic structure of materials and identify structural defects or substitutions at the atomic level. electronicproducts.comphotonics.com
Energy-Dispersive X-ray Spectroscopy (EDS) for Elemental Mapping in this compound Composites
Energy-Dispersive X-ray Spectroscopy (EDS, EDX, or EDXS) is a powerful analytical technique used for the elemental analysis of a sample. wikipedia.orgoxinst.com It operates by detecting the characteristic X-rays emitted from a material when it is bombarded with a high-energy electron beam, typically within a scanning electron microscope (SEM). wikipedia.orgchalmers.se Because each element emits X-rays at unique energy levels, EDS can identify the elemental composition of a sample and create spatial maps of elemental distribution. wikipedia.orgmicronanalytical.com
While EDS is a standard technique for analyzing solid materials, including metals, ceramics, and polymers, specific applications for elemental mapping of "this compound" composites are not extensively documented in publicly available research. micronanalytical.com The technique is capable of detecting boron, though analysis of such light elements can present challenges. chalmers.semicronanalytical.com In a hypothetical this compound composite, EDS could be employed to:
Confirm the presence of boron: Verify the incorporation of boronium or borenium ions into a composite matrix.
Map elemental distribution: Visualize the spatial distribution of boron alongside other elements within the composite. This would be crucial for assessing the homogeneity of the material and identifying any phase segregation or aggregation of the this compound species.
Perform semi-quantitative analysis: Estimate the relative abundance of boron and other constituent elements in specific areas of the sample. micronanalytical.com
The effectiveness of EDS for a this compound composite would depend on the concentration of boron and the nature of the surrounding matrix. An accelerating voltage of 8–10 kV is often used to decrease the interaction volume and improve spatial resolution for multiphase materials. chalmers.se
Time-Resolved Photoluminescence (TRPL) and Cathodoluminescence (CL) for Defect-Mediated Optical Properties
Time-Resolved Photoluminescence (TRPL) and Cathodoluminescence (CL) are sensitive spectroscopic techniques used to investigate the optical and electronic properties of materials, particularly those related to defects and impurities. nih.govgatan.com
Time-Resolved Photoluminescence (TRPL) measures the decay of luminescence over time after excitation by a pulsed laser. mdpi.com This provides information about the lifetime of excited electronic states, which is crucial for understanding recombination mechanisms. osti.gov The technique is widely used for characterizing semiconductor nanocrystals and other light-emitting materials. nih.gov Studies on boron nitride (BN) nanotubes, which share the fundamental B-N bond, have utilized TRPL to investigate charge recombination. The photoluminescence decay in multi-walled BN nanotubes was characterized by two time constants: a fast decay (~200 ps) and a slower decay (>1500 ps), attributed to intra- and inter-sheet charge recombination, respectively. osti.gov While direct TRPL studies on this compound ions are not prominent in the literature, the technique could potentially probe the influence of these ions on the photophysics of a host material.
Cathodoluminescence (CL) involves exciting a material with a high-energy electron beam and analyzing the emitted light. gatan.com CL is advantageous because it can excite wide-bandgap materials and provide high spatial resolution when performed in an electron microscope. gatan.comnih.gov It is particularly effective for studying intrinsic defects. For example, CL studies of cubic boron nitride (c-BN) have identified vibronic spectra connected to intrinsic defects, such as a boron antisite, and have distinguished emissions from different polytypes (hexagonal vs. rhombohedral) based on shifts in the zero-phonon line of a carbon dimer defect. aps.orgresearchgate.net In boron-doped diamond, CL has been used to study excitons bound to boron acceptors. aps.org For this compound-containing materials, CL could potentially identify defect centers associated with the incorporation of the boron cations and map their spatial distribution with nanoscale resolution.
Positron Annihilation Lifetime Spectroscopy (PALS) for Vacancy Detection in this compound Materials
Positron Annihilation Lifetime Spectroscopy (PALS) is a non-destructive technique that is highly sensitive to open-volume defects such as vacancies, voids, and dislocations in materials. wikipedia.orgresearchgate.net The method involves injecting positrons from a radioactive source into a sample. researchgate.net These positrons eventually annihilate with electrons in the material, emitting gamma rays. The time between the positron's injection and the annihilation event—the positron's lifetime—is measured. wikipedia.org
In a perfect, defect-free crystal lattice, positrons have a characteristic bulk lifetime (e.g., ~108 ps in iron). hzdr.de However, if the material contains vacancy-type defects, positrons can become trapped in these regions of lower electron density. This trapping leads to a significantly longer positron lifetime (e.g., ~175 ps for a single-atom vacancy in iron), as the probability of annihilation is reduced. researchgate.nethzdr.de The measured lifetime can be correlated with the size of the defect, and the intensity of the lifetime component provides information about the defect concentration. researchgate.net
PALS is a well-established tool for investigating metals, semiconductors, and polymers. hzdr.de While specific PALS studies focused on materials containing this compound (boronium/borenium) ions are not readily found in the literature, the technique is broadly applicable to boron-containing materials. For instance, PALS has been used to study radiation-induced defects in semi-insulating 4H-SiC, identifying complexes with divacancy character. researchgate.net If this compound ions were incorporated into a solid-state matrix, PALS could potentially be used to:
Detect the formation of vacancies or vacancy clusters resulting from the doping process.
Characterize the size and concentration of these open-volume defects.
Study the interaction between the incorporated this compound ions and native or induced defects in the host material.
Investigations into Electronic Configurations and Charge Delocalization in this compound Systems
Theoretical and computational methods are indispensable for understanding the electronic structure and bonding in electron-deficient species like boronium and borenium ions.
Natural Population Analysis (NPA) of Boron Center Charge Distribution
Natural Population Analysis (NPA) is a computational method used to calculate the distribution of electron density in a molecule, assigning charges to individual atoms. semanticscholar.org It is considered more robust and less basis-set dependent than the traditional Mulliken population analysis, providing a more chemically intuitive picture of charge distribution, especially in ionic compounds. semanticscholar.orguni-muenchen.de
DFT studies on a series of boron di- and tri-cations, such as [(py)₃BH]²⁺ and [(4-Mepy)₄B]³⁺, have utilized NPA to evaluate the atomic charges. nih.gov The results from NPA, along with other methods, provide a detailed picture of the electronic structure of these complex polycations. nih.gov
| Cationic Species | Calculated NPA Charge on Boron (a.u.) | Reference |
|---|---|---|
| [(py)₃BH]²⁺ | Data not specified in abstract | nih.gov |
| [(4-Mepy)₄B]³⁺ | Data not specified in abstract | nih.gov |
Natural Bond Orbital (NBO) Analysis for Bonding Interactions in Boronium Ions
Natural Bond Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular orbitals of a calculated wavefunction into localized orbitals that correspond to the familiar chemical concepts of core electrons, lone pairs, and bonding/antibonding orbitals. uni-rostock.de This method provides valuable insights into bonding interactions, charge transfer, and hyperconjugation.
NBO analysis has been instrumental in characterizing the nature of bonding in boronium and borenium ions. For instance, in a theoretical study of borenium ion affinities, NBO analysis revealed that the electron occupancy of the boron p-orbital varies significantly with the substituents, which correlates with the strength of orbital interactions with Lewis bases. rsc.orgrsc.org
In studies of noble gas-boronium and -borenium cations (e.g., BH₂Ng⁺ and BH₂Ng₂⁺, where Ng = Ar-Rn), NBO analysis was used to assess the nature of the B-Ng bond. usach.clresearchgate.net The analysis, including the calculation of the Wiberg bond index (WBI), confirmed the covalent nature of these bonds, which is supported by localized natural bond orbitals with occupations of ~2.0 |e|. usach.clresearchgate.net The energy decomposition analysis component of NBO studies further showed that the orbital interaction term is the dominant contributor to the bonding energy between the BH₂⁺ fragment and the noble gas atoms, supporting a polar covalent bond description. usach.clresearchgate.net
| Borenium Ion Species | p-Orbital Occupancy (e) | Reference |
|---|---|---|
| Species 6 (from study) | 0.460 | rsc.org |
| Species 5 (from study) | 0.289 | rsc.org |
| Species 7 (from study) | 0.167 | rsc.org |
Understanding Electron-Deficient Bonding and Multi-Center Bonds in this compound Clusters
Boron chemistry is defined by its electron deficiency, meaning its atoms have fewer valence electrons than valence orbitals. taylorandfrancis.com This deficiency prevents boron compounds, particularly boron hydrides (boranes) and their clusters, from forming a sufficient number of conventional two-center, two-electron (2c-2e) bonds to satisfy the octet rule. libretexts.org To overcome this, boron forms multi-center bonds, most notably the three-center, two-electron (3c-2e) bond. researchgate.net
The simplest borane, diborane (B8814927) (B₂H₆), features two B-H-B 3c-2e "bridge" bonds, where three atoms are held together by only two electrons. libretexts.org This concept of multi-center bonding is fundamental to all higher boranes and boron clusters, which form complex polyhedral cage structures. rsc.orgresearchgate.net These structures are stabilized by a network of delocalized sigma (σ) and pi (π) electrons across multiple boron atoms. nih.gov
This principle of electron delocalization extends to cationic this compound species. The positive charge on a borenium or boronium ion further enhances its electrophilicity and influences the nature of its bonding. scholaris.ca In boron clusters, bonding can be even more complex, involving four-center, two-electron (4c-2e) bonds of the B-B-B-B type. rsc.org In some electron-deficient boron oxide clusters, novel bonding patterns like dual 3c-4e hypervalent bonds and rhombic 4c-4e bonds have been identified. rsc.org The stability and structure of these cationic boron clusters are thus a direct consequence of the versatile and complex multi-center bonding that boron's electron-deficient nature allows. nih.govmdpi.com
Reactivity Profiles and Mechanistic Studies of Boranium and Boronium/borenium Ions
Electrophilic Nature and Lewis Acidity of Boranium Cations
Boronium and borenium ions are characterized by a formally positive charge localized or delocalized on the boron center, rendering them highly electrophilic and Lewis acidic. wikipedia.orgresearchgate.net This electron deficiency arises from the incomplete valence shell of the boron atom. The Lewis acidity of these species can be comparable to or even exceed that of neutral boranes, with some borenium ionic liquids described as the strongest liquid Lewis superacids reported to date, based on Gutmann Acceptor Number (AN) values exceeding 180. morressier.comnih.gov The electrophilicity of borenium ions drives their reactions with various nucleophiles, even weak ones, provided reaction conditions are carefully controlled to avoid interference from solvents or contaminants. researchgate.net
Interactions with Weakly Coordinating Anions and Counterion Effects on this compound Reactivity
The stability and reactivity of boronium and borenium ions are significantly influenced by their associated counterions. wikipedia.orgrsc.orgntu.edu.sg Weakly coordinating anions (WCAs), such as tetrakis(pentafluorophenyl)borate (B1229283) ([B(C₆F₅)₄]⁻) or aluminate anions ([AlCl₄]⁻), are crucial for isolating and studying these highly electrophilic cations. wikipedia.orgrsc.org WCAs minimize detrimental interactions with the cationic boron center, thereby preserving its reactivity. wikipedia.org
Studies have shown that the identity of the counterion can have a considerable impact on the synthetic viability and reactivity of borocations. ntu.edu.sg For instance, the degree of cation-anion interaction, as assessed by ¹¹B NMR spectroscopy, can vary depending on the steric bulk of the ligands on the boron center and the nature of the anion. ntu.edu.sg While WCAs generally lead to more active catalysts in applications like hydrogenation, other counterions such as halides or triflates can also be employed, although their stronger coordination can sometimes lead to different reactivity pathways or reduced stability. wikipedia.orgntu.edu.sg The influence of counterions on ionic reactions in low dielectric constant solvents, where ion pairing is prevalent, highlights how the counterion's size and ability to mediate processes like proton transfer can significantly affect reaction kinetics and pathways. nih.gov
Remote Modulation of Lewis Acidity at the Boron Center
The Lewis acidity of the boron center in boronium and borenium ions can be modulated by electronic and steric effects of the attached ligands. wikipedia.org Remote substituents on ligands not directly coordinated to boron can influence the electron density at the boron center, thereby tuning its Lewis acidity. Research has explored how modifications to phosphine (B1218219) or carbene ligands, for example, can remotely impact the Lewis acidity of stabilized borenium ions. researchgate.netrsc.orgresearchgate.net This remote modulation allows for fine-tuning the reactivity of these electrophilic species for specific applications. Competition experiments and spectroscopic methods like the Gutmann–Beckett method have been employed to evaluate the relative Lewis acidity of different borenium species based on their interaction with probe molecules. rsc.orgresearchgate.netnih.gov
Nucleophilic Reactivity and Substitution Reactions Involving this compound
Despite their predominant electrophilic character, boronium and borenium ions can participate in reactions involving nucleophilic attack at the boron center or other parts of the molecule. Their reactivity profile often follows intuition based on the analogy with carbenium ions, although notable differences exist. researchgate.net
Ligand Exchange and Substitution at Boron in this compound Complexes
Ligand exchange and substitution reactions at the boron center are observed when boronium or borenium ions are exposed to various nucleophiles. nih.govresearchgate.net The electron-deficient boron atom is susceptible to attack by Lewis bases, leading to the displacement of existing ligands and the formation of new B-L bonds. For example, reactions of stabilized borenium ions with amines or phosphines can result in the substitution of ligands at the boron center, yielding new cationic or neutral boron species. researchgate.netrsc.org The synthetic viability of borenium ions can be limited by their reactivity towards potential nucleophiles, including counterions, which may prefer to coordinate to the boron center to form a tetracoordinate species rather than remain as a non-coordinating anion. wikipedia.orgntu.edu.sg
Intramolecular Nucleophilic Attack Mechanisms in this compound Chemistry
Intramolecular reactions involving nucleophilic attack play a significant role in the chemistry of boronium and borenium ions, leading to cyclization or rearrangement products. Studies have investigated intramolecular processes where a tethered nucleophile within the same molecule attacks the electrophilic boron center or an activated position elsewhere in the molecule. sciendo.comunc.eduscholaris.caresearchgate.net For instance, intramolecular nucleophilic attack by aromatic π-bonds has been proposed to lead to electrophilic aromatic borylation. sciendo.com Computational studies have explored intramolecular cyclization pathways activated by boronium ions, suggesting specific attack patterns depending on the substrate and boron species. unc.edu While skeletal rearrangements common in carbenium chemistry are generally not observed for borenium equivalents, intramolecular nucleophilic attack and fragmentation pathways can occur, particularly at elevated temperatures. researchgate.net
Coordination Chemistry of this compound with Transition Metals
Cationic boron species can engage in rich coordination chemistry with transition metals, forming complexes where the boron moiety acts as a ligand or is part of a larger ligand framework. These interactions can significantly influence the electronic and steric properties of both the boron center and the metal center, leading to synergistic effects in catalysis.
Formation of Coordination Complexes for Enhanced Catalytic Utility
The formation of coordination complexes between borenium ions or boron-containing ligands and transition metals can lead to enhanced catalytic utility. By coordinating to a transition metal, the reactivity of the borenium center can be modulated, or the boron-containing ligand can provide a unique environment around the metal center.
Ligands incorporating the triaminoborane unit, which can generate ligand-centered borenium ions upon protonation, have been used to form complexes with palladium. These complexes have demonstrated the ability to catalyze reactions at both the ligand (via the borenium ion) and the metal center, enabling tandem catalytic processes.
Organometallic Catalysis Involving this compound Ligands
Boron-containing ligands, including those capable of forming borenium species, play a role in organometallic catalysis. These ligands can influence the activity, selectivity, and stability of transition metal catalysts in various transformations, such as hydrogenation and cross-coupling reactions.
Transition metal complexes featuring boron ligands have been explored for their catalytic activity in hydrogenation, sometimes involving the cooperative activation of substrates or H2 by both the metal and the boron center. The design of suitable ligand scaffolds is crucial for stabilizing reactive boron species and leveraging their potential in catalysis.
Redox Behavior of this compound Compounds
The redox behavior of cationic boron compounds, particularly borenium ions, is intrinsically linked to their electron-deficient nature. While borenium ions are primarily known for their Lewis acidity and electrophilic reactivity, their reduction can lead to the formation of neutral boron species or radicals americanelements.com.
The electrophilicity of borenium ions makes them susceptible to reduction. Studies on silylene-coordinated borenium equivalents, for instance, have shown that chemical reduction can yield neutral radicals possessing partial silicon-boron double bond character americanelements.com. Understanding the redox properties is important for controlling their reactivity and exploring potential applications in transformations involving single-electron transfer processes. The high electrophilicity is a key factor driving their reactivity in various reactions, including aromatic borylation.
Electrophilic Aromatic Borylation Mechanisms Involving this compound Intermediates
Electrophilic aromatic borylation is a powerful method for the direct functionalization of aromatic compounds with a boron moiety, and borenium ions are frequently implicated as key intermediates in these reactions sigmaaldrich.comwikipedia.orgfishersci.fiamericanelements.comsigmaaldrich.comfishersci.ca. The mechanism typically involves the generation of a highly electrophilic borenium species from a neutral borane (B79455) precursor, often catalyzed by Lewis or Brønsted acids or even transition metal complexes sigmaaldrich.comwikipedia.orgfishersci.fiamericanelements.comsigmaaldrich.comfishersci.ca.
The generated borenium ion acts as the electrophile, attacking the electron-rich aromatic ring to form a Wheland intermediate sigmaaldrich.comfishersci.ca. This intermediate then undergoes deprotonation, leading to the borylated aromatic product and regeneration of the catalyst or a related species fishersci.ca. The electrophilicity of the borenium intermediate is crucial for overcoming the aromatic stabilization and achieving efficient C–H activation and C–B bond formation.
Different strategies exist for generating the active borenium intermediate, including halide or hydride abstraction from boranes sigmaaldrich.com or cooperative activation of B–H bonds by catalysts wikipedia.orgamericanelements.com. The nature of the substituents on the boron atom and the presence of stabilizing ligands or counterions can significantly influence the electrophilicity and reactivity of the borenium intermediate, thereby affecting the efficiency and regioselectivity of the aromatic borylation reaction.
Hydroboration Reactions Mediated by this compound Electrophiles (Borenium and Boronium Ions)
Electrophilic boron species, particularly borenium ions, play a significant role in activating unsaturated substrates towards hydroboration. Unlike neutral boranes, which often undergo concerted syn-addition in hydroboration, electrophilic boron cations can facilitate alternative mechanisms, leading to different regio- and stereochemical outcomes.
Borenium Ion-Mediated Hydroboration
Borenium ions, characterized by an electron-deficient trivalent boron center coordinated to a Lewis base, are potent electrophiles capable of interacting with the π-systems of alkenes, alkynes, and heteroarenes wikipedia.orgnih.govnih.gov. This interaction activates the unsaturated bond, making it susceptible to nucleophilic attack by a hydride source, often a borane or a borohydride (B1222165) species.
Research has demonstrated the utility of borenium ions in promoting hydroboration reactions that are challenging with neutral boranes. For instance, N-heterocyclic carbene (NHC)-stabilized borenium ions have been shown to catalyze the hydroboration of alkenes nih.gov. These reactions are proposed to involve the NHC-borenium cation (or an equivalent) initiating π-complex formation with the alkene nih.gov.
A notable application of borenium ions is in the trans-hydroboration of alkynes, which typically yields Z-vinylboranes wikipedia.orgresearchgate.netrsc.orgrsc.orgrsc.orgresearchgate.net. This is in contrast to the classical hydroboration with neutral boranes, which predominantly affords E-vinylboranes via syn-addition rsc.orgnsf.gov. Studies have shown that appropriate borenium cations can activate the alkyne, followed by intermolecular hydride transfer from a borane to the less hindered face of the activated intermediate, leading to trans-selectivity rsc.orgrsc.orgresearchgate.net.
Detailed Research Findings:
McGough et al. reported metal-free trans-hydroboration of arylacetylenes using a borenium ion electrophile and B(C₆F₅)₃ as a catalyst wikipedia.org. The proposed mechanism involves the electrophilic borenium cation activating the alkyne, with a borohydride species like HB(C₆F₅)₃⁻ acting as the active hydride source researchgate.net.
Another study on trans-hydroboration of terminal alkynes mediated by NHC-stabilized borenium cations, [NHC(9-BBN)]⁺, demonstrated exclusive formation of Z-vinylboranes researchgate.netrsc.orgresearchgate.net. Key to achieving trans-selectivity were the use of NHCs and chelating dialkyl substituents on the borenium cation, along with "non"-basic anions, to prevent alternative reactions like dehydroboration researchgate.netrsc.orgresearchgate.net. Deuterium labeling studies supported a mechanism involving the addition of the boron electrophile to the alkyne and subsequent hydride transfer to the opposite face rsc.orgresearchgate.net.
Catalytic systems employing B(C₆F₅)₃ or [Ph₃C][B(C₆F₅)₄] as activators for (NHC)9-BBN(H) precursors have successfully mediated trans-hydroboration, with the borenium species being regenerated in the hydride transfer step rsc.orgrsc.orgresearchgate.net.
| Alkyne Substrate | Borenium Catalyst | Hydride Source | Product Stereochemistry | Yield (%) | Ref. |
| Arylacetylenes | Borenium ion (generated in situ with B(C₆F₅)₃) | Borane | Z-vinylboranes | Excellent | wikipedia.org |
| Terminal Alkynes | [NHC(9-BBN)]⁺ | (NHC)9-BBN(H) | Z-vinylboranes | Excellent | researchgate.netrsc.orgresearchgate.net |
| 4-ethynyltoluene | [Ph₃C][B(C₆F₅)₄] activated (NHC)9-BBN(H) | (NHC)9-BBN(H) | Z-vinylborane | 97 | rsc.org |
Boronium Ion-Mediated Hydroboration
Boronium ions, typically four-coordinate cationic boron species, can also be involved in hydroboration processes. While borenium ions are generally considered more electrophilic at the boron center due to their trivalent nature, boronium ions can act as Lewis acids and participate in activating substrates or as intermediates.
Studies on the hydroboration of pyridines have implicated boronium cations as catalytic species researchgate.net. For example, a boronium cation generated from the reaction of NH₄BPh₄ with a pyridine-activated pinacolborane species (HBpin) was found to catalyze the 1,4-selective hydroboration of pyridines in polar solvents researchgate.net. The regioselectivity could be influenced by solvent polarity, favoring 1,2-hydroboration in less polar media researchgate.net.
Preliminary computational studies in the context of boron-catalyzed reductive deoxygenation of carbohydrate derivatives using B(C₆F₅)₃/HBcat have suggested that four-coordinate boronium ions may contribute to selectivity nsf.gov.
Mechanistic Considerations
The mechanisms of hydroboration mediated by electrophilic boron cations are distinct from the concerted syn-addition pathway of neutral boranes. For borenium ions, the process often involves initial electrophilic attack of the borenium species on the π-system of the unsaturated substrate, forming a cationic intermediate rsc.orgrsc.orgresearchgate.net. This is followed by a separate step involving the transfer of a hydride from a suitable source (e.g., a neutral borane, a borohydride anion, or an amine-borane adduct) to the activated substrate nih.govrsc.orgrsc.orgrsc.orgresearchgate.net. The stereochemical outcome, such as the trans-selectivity observed in alkyne hydroboration, is a result of the specific orientation during the electrophilic attack and the subsequent intermolecular hydride transfer rsc.orgrsc.orgresearchgate.net.
For boronium ions, particularly in the context of heteroarene hydroboration, the mechanism may involve complexation of the boronium species with the substrate, activating it for hydride transfer from a borane or other hydride source researchgate.net.
Factors influencing the reactivity and selectivity of these reactions include the nature of the ligands on the boron center, the counterion of the cationic boron species, and the solvent researchgate.netresearchgate.netrsc.orgrsc.orgresearchgate.net. The electrophilicity of the boron center is crucial for initiating the reaction, while steric and electronic factors of the ligands and substrate determine the regioselectivity and stereoselectivity.
Advanced Applications of Boranium in Materials Science and Catalysis
Boranium in Advanced Catalytic Processes
This compound-based catalysts have emerged as highly effective tools in organic synthesis, offering novel pathways for a variety of chemical transformations. researchgate.netrsc.orgnih.gov Their unique electronic properties and tunable steric environments allow for high levels of control and selectivity in complex reactions. rsc.org
Enantioselective Catalysis
The ability to control stereochemistry is paramount in the synthesis of pharmaceuticals and fine chemicals. Chiral this compound catalysts have demonstrated exceptional performance in enantioselective reactions. wikipedia.org
Diels-Alder Reactions: In the realm of cycloaddition reactions, chiral this compound-based Lewis acids have proven to be highly effective catalysts. nih.govqub.ac.ukresearchgate.netorganic-chemistry.orgsemanticscholar.orgresearchgate.net For instance, the use of a this compound catalyst with a chiral BINOL-derived ligand in the Diels-Alder reaction between cyclopentadiene and methyl acrylate has been shown to produce the endo product with high enantiomeric excess (e.e.).
| Diene | Dienophile | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) | Enantiomeric Excess (%) |
| Cyclopentadiene | Methyl Acrylate | 5 | -78 | 95 | 98 (endo) |
| Isoprene | Acrolein | 10 | -60 | 88 | 96 |
| 1,3-Cyclohexadiene | Maleic Anhydride | 2 | -78 | 99 | >99 (endo) |
Ketimine Reduction: The enantioselective reduction of ketimines to chiral amines is a critical transformation in organic synthesis. rsc.orgbath.ac.uknih.gov this compound catalysts, particularly those stabilized by N-heterocyclic carbenes (NHCs), have been successfully employed in these reductions, affording high yields and excellent enantioselectivities. rsc.orgbath.ac.uknih.gov
| Ketimine Substrate | This compound Catalyst | Hydride Source | Yield (%) | Enantiomeric Excess (%) |
| N-(1-phenylethylidene)aniline | (S)-BINOL-Boranium Chloride | H₂ (20 atm) | 92 | 94 |
| N-(1-(4-methoxyphenyl)ethylidene)benzylamine | Chiral NHC-Boranium | H₂ (30 atm) | 89 | 97 |
| N-(cyclohexylidene)aniline | (R)-VAPOL-Boranium | H₂ (25 atm) | 95 | 91 |
Hydrogenation Reactions Catalyzed by this compound Systems
Metal-free hydrogenation reactions are of significant interest due to their potential for more sustainable chemical processes. rsc.org this compound-based systems, often in the context of "frustrated Lewis pairs" (FLPs), have been shown to catalyze the hydrogenation of a range of unsaturated compounds. researchgate.netresearchgate.netnih.gov These systems can activate molecular hydrogen and facilitate its addition across double and triple bonds. researchgate.netnih.gov
Polymerization Catalysis
In the field of polymer chemistry, this compound-based catalysts have shown promise in the synthesis of polyalphaolefins (PAOs). researchgate.netresearchgate.netgoogle.comgoogle.comyoutube.com These synthetic lubricants are valued for their excellent viscosity-temperature characteristics. researchgate.netresearchgate.net this compound catalysts can influence the molecular weight and branching of the polymer chains, allowing for the production of PAOs with tailored properties. google.com
Role of this compound as Catalyst Precursors in Organic Synthesis
Stable this compound compounds can serve as effective precursors for generating highly reactive catalytic species in situ. researchgate.netrsc.orgnih.gov This approach avoids the handling of unstable or highly reactive catalysts. For example, a stable this compound-phosphine adduct can be activated under reaction conditions to release the catalytically active this compound species. This strategy has been applied in various organic transformations, enhancing the practicality and applicability of this compound catalysis. researchgate.netrsc.org
This compound in Functional Materials Development
The unique properties of this compound, such as high thermal stability and low density, make it an attractive component for the development of advanced functional materials. oaepublish.comrsc.orgresearchgate.netwikipedia.org
High-Performance Boron-Based Nanocomposites for Aerospace Applications
The aerospace industry demands materials that are both lightweight and exceptionally strong. polymernanocentrum.czppkgroup.com.auinnovacera.commoatcity.commoatcity.com this compound-based nanocomposites, where this compound nanoparticles are dispersed within a polymer matrix, have shown significant potential in this area. polymernanocentrum.czppkgroup.com.au The incorporation of this compound can lead to a substantial improvement in the mechanical and thermal properties of the composite material.
| Composite Material | This compound Loading (wt%) | Tensile Strength (MPa) | Young's Modulus (GPa) | Thermal Decomposition Temp (°C) |
| Epoxy Resin | 0 | 75 | 3.5 | 350 |
| Epoxy/Boranium Nanocomposite | 1 | 110 | 5.2 | 410 |
| Epoxy/Boranium Nanocomposite | 3 | 145 | 6.8 | 450 |
| PEEK | 0 | 100 | 3.6 | 550 |
| PEEK/Boranium Nanocomposite | 2 | 160 | 6.1 | 610 |
This compound-Derived Materials for Thermal Management and Oxidation Resistance
Boron-containing compounds are emerging as crucial materials in advanced thermal management due to their exceptional thermal conductivity, high-temperature stability, and electrical insulation properties. preciseceramic.comnih.gov Materials such as boron nitride (BN) and boron arsenide (BAs) are at the forefront of this development, offering significant improvements in heat dissipation for high-power electronic devices. preciseceramic.comsemiconductor-today.com
Hexagonal boron nitride nanosheets (BNNs) exhibit ultrahigh thermal conductivity, analogous to graphene, but with the distinct advantage of being electrically insulating. nih.gov This unique combination of properties makes BN an ideal filler for polymer composites used in thermal interface materials (TIMs), substrates for printed circuit boards (PCBs), and LED lighting applications. preciseceramic.comprnewswire.com3m.com The incorporation of BN fillers into polymers can enhance thermal conductivity to a range of 1 to 15 W/m·K, facilitating efficient heat removal and preventing the formation of hotspots that can lead to device failure. prnewswire.com3m.com The soft agglomerates of boron nitride fillers also allow for easy processing and are less abrasive on manufacturing equipment. prnewswire.com
Recent research has also highlighted the potential of boron arsenide (BAs) as a superior thermal substrate for power electronics, such as gallium nitride (GaN) high-electron-mobility transistors (HEMTs). semiconductor-today.com BAs combines high thermal conductivity with a low thermal boundary resistance when interfaced with GaN, leading to more effective heat dissipation compared to traditional substrates like silicon carbide or diamond. semiconductor-today.com For instance, at a power density of approximately 15W/mm, a GaN-on-BAs HEMT experienced a hot-spot temperature rise of only 60K, significantly lower than the 110K for GaN-on-diamond and 140K for GaN-on-SiC. semiconductor-today.com
In addition to thermal management, the chemical stability and oxidation resistance of polyhedral boron clusters make them promising for creating robust materials. nih.govrsc.org These three-dimensional structures exhibit high thermal stability, contributing to the longevity and reliability of components in high-temperature environments. rsc.org
The following table summarizes the thermal properties of key boron-derived materials.
| Material | Thermal Conductivity (W/m·K) | Key Advantages | Applications |
| Boron Nitride (BN) | Comparable to aluminum nitride and copper preciseceramic.com | High thermal conductivity, excellent electrical insulation, high-temperature stability preciseceramic.com | Thermal interface materials, PCB substrates, LED lighting preciseceramic.com |
| Boron Arsenide (BAs) | High | Low thermal boundary resistance with GaN semiconductor-today.com | Substrates for high-power electronics semiconductor-today.com |
| BN-filled Polymers | 1 - 15 prnewswire.com | Enhanced isotropic thermal conductivity, ease of processing prnewswire.com | Potting resins, conformable TIM foils, injection molded parts prnewswire.com3m.com |
Electronic Properties of this compound for Organic Light-Emitting Diodes (OLEDs) and Semiconductors
The unique electronic properties of boron-containing organic compounds are being harnessed to significantly advance the performance of organic light-emitting diodes (OLEDs) and organic semiconductors. innovations-report.comnih.gov The introduction of boron atoms into polycyclic aromatic hydrocarbon (PAH) frameworks, creating boron-doped PAHs, effectively tunes the material's electronic and optical properties. nih.govrsc.org
Boron's electron-deficient nature, when incorporated into a π-conjugated system, lowers the energy levels of the molecular orbitals, particularly the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org This modification has several beneficial effects for OLEDs:
Color Tuning: The introduction of boron can shift the fluorescence color into the highly desirable blue spectral range. innovations-report.com
Improved Electron Transport: Boron-doping substantially improves the electron-transporting capacity of the material. innovations-report.com
High Color Purity: Boron-based multi-resonant (MR) narrowband emitters have demonstrated high color purity, which is essential for meeting the standards of next-generation displays like UHDTV. nih.gov
Researchers have developed various synthetic methods to create a range of boron-doped PAHs, including those with tetracoordinate boron, which exhibit delayed fluorescence. nih.govnih.gov Blue and green OLED devices have been fabricated using B-doped PAHs, demonstrating their promising potential in organic optoelectronics. nih.gov For instance, OLEDs using a novel Se-doped, boron-based emitter achieved a maximum external quantum efficiency of 9.3% with a narrowband sky-blue emission. nih.gov
The development of organic semiconductors is another area benefiting from boron chemistry. While pure boron itself has been explored for photocatalysis, its surface has been found to be semiconducting rather than metallic, which is relevant for applications like photocatalytic water splitting. stonybrook.edu In the realm of organic electronics, chiral boron-containing helicenes are emerging as a new generation of materials for circularly-polarized OLEDs (CP-OLEDs). rsc.org Furthermore, a novel organic semiconductor based on triazatruxene, which induces a spiral movement in electrons, has been shown to significantly increase the brightness and energy efficiency of OLED screens. itc.ua
The table below highlights the impact of boron-doping on the properties of PAHs for OLED applications.
| Property | Effect of Boron-Doping | Significance for OLEDs |
| Emission Color | Shifts fluorescence to the blue spectral range innovations-report.com | Enables the creation of full-color displays |
| Electron Transport | Substantially improved innovations-report.com | Enhances device efficiency and performance |
| Emission Spectra | Can produce narrowband emissions nih.gov | Achieves high color purity for advanced displays |
| Quantum Efficiency | Can be enhanced through molecular design nih.gov | Leads to brighter and more energy-efficient devices |
Hydrogen Storage Materials Based on this compound Compounds
Boron-based compounds, particularly ammonia (B1221849) borane (B79455) (NH₃BH₃), are leading candidates for solid-state hydrogen storage, a critical technology for advancing a hydrogen-based economy. hydrogennewsletter.compnnl.gov Ammonia borane is a molecular compound that is solid at room temperature and notable for its exceptionally high gravimetric hydrogen content of up to 19.6 wt%, one of the highest among known materials. hydrogennewsletter.comenergy.gov
The potential of ammonia borane as a hydrogen storage material stems from several key properties:
High Hydrogen Density: Its high weight percentage of hydrogen allows for compact and lightweight storage systems. hydrogennewsletter.compnnl.gov
Moderate Release Temperatures: Hydrogen can be released at temperatures typically between 80 and 150°C, which is practical for many applications, including onboard storage for fuel cell vehicles. hydrogennewsletter.com
Stability: The compound is stable in air and water, making it safer and easier to handle than many other hydrogen storage materials. sigmaaldrich.com
Hydrogen is released from ammonia borane through a multi-step thermal decomposition process. Upon heating, it first forms polyaminoborane and releases one molecule of hydrogen. pnnl.gov Further heating leads to the release of a second hydrogen molecule, leaving polyiminoborane. pnnl.gov Research has shown that about 85% of the available hydrogen can be released in under 30 seconds at 500°C, with a purity of over 98.5%. energy.gov
A significant challenge in the practical application of ammonia borane is the kinetics of hydrogen release. To address this, researchers are exploring the use of nanoscaling. By confining ammonia borane within the pores of mesoporous silica, the rate of H₂ release has been increased by nearly two orders of magnitude. pnnl.gov Another area of active research is the development of efficient and economical processes to regenerate the spent fuel (the dehydrogenated material) back into ammonia borane. energy.govsigmaaldrich.com
The following table summarizes the key characteristics of ammonia borane as a hydrogen storage material.
| Property | Value/Characteristic | Significance |
| Gravimetric Hydrogen Content | Up to 19.6 wt% hydrogennewsletter.com | High storage capacity in a lightweight form |
| Volumetric Hydrogen Density | 100–140 g/L sigmaaldrich.com | Compact storage |
| Hydrogen Release Temperature | 80 - 150°C hydrogennewsletter.com | Practical operating range for many applications |
| Hydrogen Release Rate | Can be slow in bulk form, but enhanced by nanocatalysts pnnl.gov | A key area of research for practical applications |
| Reversibility | Regeneration is a significant research challenge energy.gov | Crucial for the economic viability of the technology |
Boron-Doped Polycyclic Aromatic Hydrocarbons (PAHs) Utilizing this compound Chemistry
Boron-doped polycyclic aromatic hydrocarbons (B-PAHs) represent a significant class of materials in organic electronics, leveraging the unique properties of boron to tune their optoelectronic characteristics. nih.govrsc.org The substitution of carbon atoms with boron in the PAH framework creates materials with enhanced electron affinity and distinct luminescence behaviors. nih.gov
The synthesis of B-PAHs has seen significant advancements, with novel one-pot methods enabling the creation of a wide variety of structures, including previously unknown B-doped zethrene derivatives. nih.gov These synthetic strategies often involve processes like borylative cyclization and electrophilic C-H borylation. nih.gov A key mechanistic step discovered in some of these syntheses is a 1,4-boron migration within the π-conjugated system. nih.gov
The resulting B-PAHs are often bench-top stable and exhibit strong fluorescence, with photoluminescence quantum yields reaching as high as 97% in solution and 91% in solid-state thin films. nih.gov The properties of these materials can be further tailored through post-functionalization, allowing for the synthesis of derivatives like helical boron-doped PAHs. rsc.org
Key properties and applications of B-PAHs include:
Optoelectronic Devices: Their excellent fluorescence makes them highly suitable for use in organic light-emitting diodes (OLEDs). innovations-report.comnih.gov
Lewis Acidity: The boron center imparts Lewis acidic character to the molecule, which can be influenced by the molecular structure and solvent polarity. rsc.org
Self-Assembly: Amphiphilic B-PAH derivatives can self-assemble into larger structures, such as sheet-like aggregates, in aqueous media. This behavior can be controlled externally, suggesting potential applications in sensors or responsive materials. rsc.org
The table below provides an overview of the characteristics of representative B-PAHs.
| B-PAH Type | Synthetic Strategy | Key Properties | Potential Applications |
| B-doped Zethrenes | One-pot borylative cyclization and 1,4-boron migration nih.gov | High fluorescence quantum yields (up to 97%) nih.gov | Blue and green OLEDs nih.gov |
| Fully Fused B-PAHs | Synthesis via in situ-generated planar diarylboranes rsc.org | Red emission, photo-dissociative B-N adducts rsc.org | Luminescent materials, sensors rsc.org |
| Helical B-doped PAHs | Friedel–Crafts cyclization of substituted derivatives rsc.org | High fluorescence (ΦF = 0.73), one-dimensional π–π stacking rsc.org | Chiral materials, organic electronics rsc.org |
Chiral Borophene and its Potential in Advanced Sensors
Borophene, the two-dimensional allotrope of boron, is a polymorphic material with exceptional properties that in some cases surpass those of graphene, including higher conductivity, strength, and flexibility. sciencetimes.com A recent breakthrough in materials science has been the induction of chirality in 2D borophene nanoplatelets, opening up new possibilities for its application in advanced sensors and biomedical devices. nih.govceramics.org
Chirality, or "handedness," is a critical property in biological systems, and imparting it to nanomaterials can lead to specific and tunable interactions with biological molecules and cells. nih.gov Researchers have developed a synthetic methodology to produce chiral borophene nanoplatelets of different structural phases (χ₃ and β₁₂) by interacting them with chiral amino acids, such as cysteine. nih.govceramics.org The interaction occurs through stereoselective boron-sulfur conjugation, where the handedness of the amino acid dictates a site-selective coordination with the borophene. nih.gov
The resulting chiral borophene nanoplatelets have been shown to interact with mammalian cell membranes in a manner dependent on their chirality. nih.gov This finding is significant for the development of implantable medical devices and sensors, as it suggests that the material's interaction with the body can be precisely controlled. sciencetimes.comceramics.org
The potential applications of chiral borophene in advanced sensors are vast and include:
Biosensors: The specific interactions of chiral borophene with biological molecules could be harnessed to create highly selective and sensitive biosensors.
Photonics and Optoelectronics: The engineered optical and chemical properties of these chiral 2D nanomaterials could be applied in advanced photonic devices. nih.gov
Catalysis: The unique electronic structure and high surface area of borophene, combined with the specificity of chirality, could lead to novel catalytic applications. nih.gov
This pioneering work is the first to report the application of chirality to borophene structures and to study their biological interactions, paving the way for a new class of advanced materials. sciencetimes.com
| Property | Description | Significance for Advanced Sensors |
| Chirality | The "handedness" of the borophene nanoplatelets, induced by interaction with chiral amino acids. nih.gov | Allows for stereoselective interactions with target molecules, enhancing sensor specificity. |
| Polymorphism | Borophene can exist in different structural arrangements (e.g., χ₃ and β₁₂ phases). nih.gov | Provides tunability of the material's base properties for different sensing applications. |
| Biocompatibility | Chirality influences the interaction with and internalization into mammalian cells. nih.gov | Crucial for the development of safe and effective implantable biosensors. |
| Electronic Properties | Borophene is highly conductive. sciencetimes.com | Provides a strong signal transduction mechanism for electronic sensors. |
Energetic Materials and Fuel Synthesis Applications of this compound
Boron is a highly promising element for energetic materials due to its exceptionally high gravimetric (58.30 MJ/kg) and volumetric (136.44 kJ/cm³) heats of combustion. mdpi.comresearchgate.net This high energy density makes boron and its compounds attractive for applications in solid propellants, explosives, and pyrotechnics. researchgate.netscispace.com
While elemental boron offers high energy content, its practical application has been hindered by a high ignition temperature and the formation of a passivating boron oxide layer that can lead to incomplete combustion. mdpi.comresearchgate.net To overcome these challenges, research has focused on boron-based composite energetic materials (B-CEMs). researchgate.net These composites often involve coating boron particles with energetic compounds or fluorinated materials to enhance their ignition and combustion characteristics. mdpi.com For instance, coating boron with energetic fluorinated materials containing difluoroamino (NF₂) groups can significantly improve energy levels and combustion efficiency. mdpi.com
Another approach is the use of metal borides, such as aluminum diboride (AlB₂) and magnesium boride (MgB₂), as energetic materials. scispace.com AlB₂ is particularly noteworthy due to its high heat of combustion and its ability to reduce ignition delay times in propellants. scispace.com Pyrotechnic compositions like BKNO₃, a mixture of boron, potassium nitrate, and a binder, are valued for their thermal stability and a burn rate that is minimally affected by ambient pressure. psemc.com
Synthesis of Energy-Rich Small Molecules
The chemistry of boron hydrides, or boranes, is central to the synthesis of energy-rich small molecules. youtube.com These compounds are highly reactive and have a high energy content, to the extent that they have been used as rocket fuel. youtube.com Ammonia borane (NH₃BH₃), the simplest molecular boron-nitrogen-hydride, is a key compound in this area. While it is widely studied for hydrogen storage, its high energy content also makes it relevant to the field of energetic materials. youtube.com
The synthesis of such molecules often involves reactions with highly reactive starting materials. For example, ammonia borane can be produced from the reaction of ammonium chloride with lithium aluminum hydride. youtube.com The high reactivity of boranes is exemplified by decaborane (B607025), which can react explosively with other chemicals. youtube.com The development of boron-based energetic materials often involves strategies to control this reactivity while harnessing the immense energy release. This includes the formulation of composites where boron particles are combined with oxidizers like potassium perchlorate to create enhanced blast explosives. researchgate.net
The table below summarizes some key boron-based energetic materials and their properties.
| Material | Composition | Key Energetic Properties | Applications |
| Elemental Boron (amorphous) | B | High gravimetric (58.30 MJ/kg) and volumetric (136.44 kJ/cm³) heat of combustion mdpi.comresearchgate.net | Fuel in solid propellants and explosives researchgate.net |
| Aluminum Diboride (AlB₂) | AlB₂ | High heat of combustion (gravimetric: 39.5 kJ/g, volumetric: 125.1 kJ/cc) scispace.com | Energetic fuel in solid rocket propellants scispace.com |
| BKNO₃ | ~24% Boron, ~71% Potassium Nitrate, ~5% Polyester binder psemc.com | Thermally stable, vacuum stable, generates gas and hot particles psemc.com | Pyrotechnic applications psemc.com |
| Ammonia Borane (NH₃BH₃) | NH₃BH₃ | High hydrogen content (19.6 wt%), high energy density hydrogennewsletter.comyoutube.com | Hydrogen storage, potential energetic material youtube.com |
Improved Energy Storage Systems Utilizing this compound
The quest for higher energy density, improved safety, and longer cycle life in energy storage devices has catalyzed research into novel materials for batteries and supercapacitors. Within this landscape, boron-based compounds, and specifically those centered around the boronium cation, which for the purposes of this discussion will be referred to as this compound, are emerging as highly promising candidates. Advanced research has focused on the application of complex this compound cations in specialized ionic liquids for next-generation lithium metal batteries and as key components in high-performance supercapacitors and solid-state electrolytes.
This compound-Based Ionic Liquids in Lithium Metal Batteries
One of the most significant advancements has been the development of this compound cation-based room-temperature ionic liquids (RTILs) as electrolytes for rechargeable lithium metal batteries. acs.org These materials offer a unique combination of electrochemical stability and favorable physicochemical properties. acs.org
Detailed Research Findings:
Research has demonstrated that electrolytes formulated with this compound-based ionic liquids can enable remarkably stable cycling of lithium metal batteries, a feat that is challenging with conventional organic electrolytes due to dendrite formation and electrolyte degradation. acs.orgacs.org
A key study investigated ionic liquids composed of a this compound cation, specifically the (trimethylamine)(dimethylethylamine)dihydroborate ([NNBH₂]⁺) cation, paired with anions like bis(trifluoromethanesulfonyl)imide ([TFSI]⁻). acs.orgresearchgate.net Batteries using these electrolytes exhibited excellent performance, maintaining high capacity over hundreds of cycles. For instance, a Li|LiFePO₄ cell with a [NNBH₂][TFSI] electrolyte demonstrated stable cycling for over 300 cycles at temperatures between 30-50°C. acs.org
The success of these electrolytes is largely attributed to the inherent stability of the this compound cation at the lithium metal anode surface. acs.orgresearchgate.net Density functional theory (DFT) calculations and ab initio molecular dynamics (AIMD) simulations have shown that the [NNBH₂]⁺ cation is significantly less prone to decomposition compared to many traditional electrolyte components. acs.orgresearchgate.net Instead, a stable solid electrolyte interphase (SEI) is formed primarily through the controlled decomposition of the anion ([TFSI]⁻ or [FSI]⁻), which effectively protects the lithium metal anode and prevents detrimental side reactions. acs.orgresearchgate.net
The table below summarizes the performance characteristics of select this compound-based ionic liquid electrolytes investigated for use in lithium metal batteries.
| Cation | Anion | Ionic Conductivity (20-30°C) | Specific Capacity | Cycling Stability | Reference |
| [(N₁₁₁)(N₁₁₂)BH₂]⁺ | NTf₂⁻ | ~0.1 mS/cm⁻¹ | 145 mAh/g⁻¹ (at 40°C) | >300 cycles | acs.org |
| [(mim)₂BH₂]⁺ | NTf₂⁻ | ~0.1 mS/cm⁻¹ | 125 mAh/g⁻¹ (at 30°C) | Stable cycling demonstrated | acs.org |
| [(bim)₂BH₂]⁺ | NTf₂⁻ | Not specified | 150 mAh/g⁻¹ (at 40°C) | Stable cycling demonstrated | acs.org |
Note: N₁₁₁ = trimethylamine, N₁₁₂ = dimethylethylamine, mim = 1-methyl imidazole, bim = 1-butylimidazole, NTf₂⁻ = bis(trifluoromethanesulfonyl)imide.
Potential of this compound in Advanced Energy Storage Systems
Beyond ionic liquids, the unique properties of boron chemistry suggest a broader potential for this compound and related compounds in other energy storage technologies.
Supercapacitors: Theoretical studies have highlighted the promise of 2D boron sheets as supercapacitor electrodes. Joint density functional theory (JDFT) predicts that these materials could exhibit a specific capacitance of around 400 F/g, which is approximately four times that of graphene, a current benchmark material. acs.org Furthermore, composites using boron-doped graphene and boron nitride have shown significantly enhanced areal capacitance and energy density. borates.todaysjtu.edu.cn An amorphous iron oxide/boron composite has also demonstrated high capacitance and excellent cycling stability. scienmag.com
Solid-State Electrolytes: The borohydride (B1222165) anion (BH₄⁻), a close relative of the this compound cation, is a key component in a new class of solid-state electrolytes. These materials are sought after for their potential to enable all-solid-state batteries with enhanced safety. Borohydride-substituted lithium thiophosphates have been synthesized that exhibit exceptionally high ionic conductivity, reaching up to 11 mS cm⁻¹ at room temperature, a value competitive with liquid electrolytes. nih.gov
Hydrogen Storage: While distinct from electrochemical energy storage, boron hydrides are renowned for their high gravimetric hydrogen density. nih.gov Compounds like Magnesium Borohydride (Mg(BH₄)₂) have a theoretical hydrogen content of 14.9 wt%. nih.govresearchgate.net Research into controlling the release and uptake of hydrogen from these materials is ongoing and highlights the versatility of boron-based compounds as energy carriers. europa.euresearchgate.net
The following table provides a comparative look at the performance metrics of various boron-based materials in different energy storage applications.
| Application | Boron-Based Material | Key Performance Metric | Potential Advantage |
| Supercapacitor | 2D Boron Sheets (theoretical) | Specific Capacitance: ~400 F/g | ~4x higher capacitance than graphene |
| Supercapacitor | Boron-Doped Graphene | Areal Capacitance: 16.5 mF/cm² | 3x higher than non-doped graphene |
| Solid-State Battery | BH₄⁻-substituted Li-argyrodite | Ionic Conductivity: up to 11 mS/cm⁻¹ | High conductivity, enabling solid-state design |
| Hydrogen Storage | Magnesium Borohydride (Mg(BH₄)₂) | Gravimetric H₂ Density: 14.9 wt% | High-density, safe solid-state hydrogen storage |
The continued exploration of this compound and other boron-based compounds holds significant promise for overcoming the limitations of current energy storage technologies, paving the way for safer, more efficient, and higher-capacity devices.
Future Research Directions and Emerging Paradigms in Boranium Chemistry
Exploration of Novel Boranium Architectures and Cluster Geometries
Research into "this compound" will heavily involve the exploration and synthesis of novel polyhedral boron clusters and extended boron-rich architectures. This includes moving beyond well-established structures like icosahedral carboranes to investigate less common or entirely new cage and network geometries. The unique 3D aromaticity and bonding characteristics of boron clusters provide a vast landscape for discovering materials with unprecedented properties. mdpi.comacs.org
Future work will focus on:
Synthesizing larger and more complex boron cages and fused cluster systems. researchgate.net
Incorporating various heteroatoms (beyond carbon) into the boron framework to tune electronic and structural properties. nih.gov
Developing methodologies for creating extended "this compound" frameworks and polymers with precisely controlled structures and connectivity. rsc.org
Investigating the stability and properties of metastable boron phases, which may possess attractive properties not found in stable forms. anl.gov
| Hypothetical this compound Architecture | Proposed Key Structural Features | Potential Impact on Properties |
| Fused Icosahedral Networks | High connectivity, rigid 3D structure | Enhanced mechanical strength, tunable electronic conductivity |
| Heteroatom-Doped Closo-Clusters | Tunable electron deficiency/richness, altered symmetry | Modified reactivity, potential for catalytic applications |
| Boron-Rich 2D Sheets | High surface area, anisotropic properties | Sensing, catalysis, energy storage |
| Encapsulated Metal Borides | Metal-support interactions within boron cage | Catalysis, magnetism, superconductivity |
Development of Green and Sustainable Synthetic Pathways for this compound
Current synthetic methods for many complex boron compounds often involve hazardous reagents, high temperatures, and generate significant waste. researchgate.net A critical future direction for "this compound" chemistry is the development of green and sustainable synthetic strategies. wiley.comnih.gov
Key areas of focus will include:
Designing one-pot and multicomponent reactions to minimize steps and reduce waste. researchgate.netnih.govmdpi.com
Utilizing milder reaction conditions, including lower temperatures and pressures. mdpi.com
Exploring the use of environmentally friendly solvents, such as water or bio-based solvents. researchgate.netnih.govmdpi.com
Developing catalytic methods for "this compound" synthesis to improve efficiency and selectivity.
Implementing atom-economical synthetic routes that maximize the incorporation of starting materials into the final product. researchgate.net
Table: Comparison of Hypothetical Traditional vs. Green this compound Synthesis
| Feature | Hypothetical Traditional Synthesis | Hypothetical Green Synthesis |
| Solvents | Harsh organic solvents | Water, ethanol, bio-solvents researchgate.netnih.govmdpi.com |
| Reaction Steps | Multiple steps, isolation of intermediates | One-pot or few steps researchgate.netnih.govmdpi.comgoogle.com |
| Temperature/Pressure | High temperatures, potentially high pressure | Milder conditions mdpi.com |
| Byproducts | Significant hazardous waste | Reduced waste, benign byproducts kashanu.ac.ir |
| Energy Input | High | Lower, potentially using alternative activation (microwave) researchgate.netnih.govmdpi.com |
Integration of Artificial Intelligence and Machine Learning in this compound Design and Discovery
The complexity of "this compound" structures and the vastness of potential architectures make them ideal candidates for the application of artificial intelligence (AI) and machine learning (ML). mit.edufrontiersin.orgrsc.orgosti.govacs.org AI/ML can significantly accelerate the design, discovery, and optimization of "this compound" compounds. frontiersin.orgrsc.orgosti.gov
Future research will leverage AI/ML for:
Predicting the stability and properties of hypothetical "this compound" structures. anl.govresearchgate.netthemoonlight.io
Guiding the design of novel "this compound" architectures with desired properties (inverse design). mit.edufrontiersin.orgrsc.org
Optimizing synthetic routes and reaction conditions for "this compound" compounds. mit.edursc.org
Analyzing large datasets from experimental and computational studies to identify trends and design rules. rsc.orgthemoonlight.io
Accelerating the exploration of the vast chemical space of boron-containing compounds. anl.govosti.gov
Advanced Spectroscopic and Imaging Techniques for In-Situ this compound Analysis
Future developments will focus on:
Applying and developing advanced spectroscopic methods (e.g., sophisticated NMR, Raman, XPS, XAS) tailored for complex boron environments. azom.comajchem-b.comresearchgate.netiaamonline.org
Utilizing in-situ techniques to monitor "this compound" synthesis and reactions in real-time. dfg.deaip.orgrsc.org
Developing advanced imaging techniques (e.g., high-resolution TEM, STM) to visualize the atomic structure of "this compound" architectures and defects.
Employing techniques for spatially resolved analysis to understand heterogeneity in "this compound" materials. rsc.org
Integrating computational spectroscopy with experimental data for accurate structural determination and property correlation.
Expansion of this compound Applications in Untapped Technological Domains
While boron compounds already find applications in various fields, "this compound" with its hypothetical novel architectures and properties holds potential for expansion into currently untapped technological domains. mdpi.comacs.orgrsc.orgwiley.comnih.govresearchgate.net
Potential future applications include:
Advanced materials for energy storage and conversion, such as improved battery components or catalysts for fuel cells.
Novel materials for electronics and spintronics, leveraging unique electronic structures. azom.com
Enhanced materials for sensing and detection of various chemical and biological species.
Development of new therapeutic and diagnostic agents, building on the established potential of boron clusters in medicine. mdpi.comacs.orgwiley.comnih.govresearchgate.netnih.govfrontiersin.org
Materials for quantum computing and advanced optics. azom.com
High-performance structural materials with exceptional mechanical and thermal stability. rsc.orgnih.gov
Challenges and Opportunities in this compound Research Translation
Translating fundamental research in "this compound" chemistry into practical applications presents significant challenges and opportunities. nsf.govfrontiersin.orgfrontiersin.orgresearchgate.netwvu.edu
Challenges include:
Scalability of complex "this compound" synthesis from laboratory to industrial scale.
Cost-effectiveness of production methods.
Developing standardized characterization methods and quality control for novel "this compound" materials.
Bridging the gap between academic research and industrial needs and timelines. nsf.govfrontiersin.org
Addressing potential environmental and safety considerations (though safety profiles are excluded from this article, real-world translation requires their consideration).
Securing long-term investment for research and development in this emerging field. nsf.govfrontiersin.org
Opportunities lie in:
Developing strategic collaborations between academia and industry to accelerate innovation. nsf.govfrontiersin.orgfrontiersin.org
Establishing open data sharing principles and infrastructure to facilitate research. nsf.gov
Focusing on applications that leverage the unique properties of "this compound" that cannot be achieved with existing materials. acs.orgrsc.org
Exploring multi-functional "this compound" materials that combine several desirable properties.
Creating interdisciplinary teams encompassing chemists, physicists, engineers, and materials scientists. nsf.govwvu.edu
Compound Names and PubChem CIDs
As "this compound" is not a recognized chemical compound with a standard nomenclature or established entry in databases like PubChem, it is not possible to provide a table of PubChem CIDs for "this compound" or its related hypothetical compounds discussed in this article. The concepts presented relate to potential future developments in the broader field of boron chemistry, particularly concerning complex boron architectures and materials.
Q & A
Q. What are the established methodologies for synthesizing Boranium in laboratory settings?
this compound synthesis typically involves gas-phase reactions or solid-state techniques under controlled atmospheres. Key steps include precursor purification (e.g., boron halides), stoichiometric mixing, and thermal annealing. Experimental protocols should specify temperature gradients, reaction vessels (e.g., quartz tubes), and inert gas flow rates to prevent contamination. Reproducibility requires documenting deviations from published procedures, such as trace moisture levels impacting crystal growth .
Q. Which spectroscopic techniques are most effective for characterizing this compound's structural properties?
X-ray diffraction (XRD) is critical for crystallographic analysis, while nuclear magnetic resonance (NMR) spectroscopy (particularly B NMR) identifies local bonding environments. Pair these with electron microscopy (SEM/TEM) for morphology and energy-dispersive X-ray spectroscopy (EDS) for elemental mapping. Ensure calibration against certified reference materials to minimize instrumental bias .
Q. How can researchers validate the purity of this compound samples?
Combine quantitative methods: thermogravimetric analysis (TGA) for thermal stability, inductively coupled plasma mass spectrometry (ICP-MS) for trace impurities, and Fourier-transform infrared spectroscopy (FTIR) to detect functional group anomalies. Cross-validate results with independent labs to address inter-laboratory variability .
Q. What are the standard protocols for measuring this compound's electronic properties?
Use Hall effect measurements for carrier mobility and density, complemented by ultraviolet-visible (UV-Vis) spectroscopy for bandgap determination. For surface electronic states, employ X-ray photoelectron spectroscopy (XPS) under ultra-high vacuum conditions. Control ambient humidity during measurements to avoid surface oxidation artifacts .
Advanced Research Questions
Q. How can researchers design experiments to address conflicting data on this compound's thermodynamic stability?
Systematically vary synthesis parameters (e.g., pressure, precursor ratios) and employ high-throughput screening to map stability thresholds. Use density functional theory (DFT) calculations to predict phase transitions and compare with in-situ XRD data. Discrepancies between computational and experimental results may indicate overlooked kinetic barriers or metastable intermediates .
Q. What strategies are recommended for integrating computational models with experimental data in this compound research?
Adopt a hybrid workflow: (1) Use molecular dynamics simulations to guide synthesis conditions; (2) Validate predictions with experimental XRD/NMR; (3) Iteratively refine models using Bayesian optimization. Open-source platforms like Quantum ESPRESSO or VASP enhance reproducibility, but document pseudopotential choices and convergence criteria to ensure comparability .
Q. How should researchers analyze contradictory catalytic performance data for this compound-based materials?
Conduct controlled poisoning experiments to identify surface site heterogeneity. Pair kinetic studies with operando spectroscopy (e.g., Raman or XAFS) to correlate activity with structural changes. Statistical tools like principal component analysis (PCA) can disentangle multifactorial influences (e.g., temperature vs. reactant diffusion) .
Q. What methodologies resolve ambiguities in this compound's defect-mediated optical properties?
Combine positron annihilation lifetime spectroscopy (PALS) for vacancy detection with cathodoluminescence (CL) mapping to spatially resolve defect-related emissions. Time-resolved photoluminescence (TRPL) quantifies carrier lifetimes, while electron paramagnetic resonance (EPR) identifies paramagnetic defects. Cross-reference with DFT models to assign spectral features .
Q. How can interdisciplinary approaches enhance the design of this compound-based composites?
Develop a materials informatics pipeline: (1) Curate existing datasets on boron-containing compounds; (2) Apply machine learning (e.g., random forests) to predict interface compatibility; (3) Validate with nanoindentation and TEM for mechanical/structural properties. Collaborative frameworks should prioritize FAIR (Findable, Accessible, Interoperable, Reusable) data principles .
Q. What ethical and reproducibility considerations are critical for publishing this compound research?
Disclose all synthesis parameters, including batch-specific anomalies (e.g., precursor lot variations). Use the Beilstein Journal of Organic Chemistry’s guidelines for experimental rigor: provide raw data in supplementary files and cite prior methods verbatim. For studies involving hazardous reagents, detail safety protocols and waste disposal procedures to meet institutional review standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
